Tert-butyl 4-aminobutyl(methyl)carbamate
Overview
Description
Tert-butyl 4-aminobutyl(methyl)carbamate is an organic compound with the molecular formula C10H22N2O2. It is a clear, colorless to pale yellow liquid that is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and methanol. This compound is commonly used as an intermediate in the synthesis of various pharmacologically active compounds and as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-aminobutyl(methyl)carbamate can be synthesized through the reaction of 1,4-diaminobutane with tert-butyl chloroformate in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions. The reaction mixture is then stirred for several hours, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-aminobutyl(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid are used to remove the tert-butyl carbamate group.
Coupling Reactions: Palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane are used[][3].
Major Products Formed
Substitution Reactions: Alkylated amines.
Deprotection Reactions: Free amines.
Coupling Reactions: N-alkylated products.
Scientific Research Applications
Tert-butyl 4-aminobutyl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: It is employed in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of pharmacologically active compounds, including potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-aminobutyl(methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-aminobutyl)carbamate: Similar structure but without the methyl group.
Tert-butyl N-(4-bromobutyl)carbamate: Contains a bromine atom instead of an amino group.
N-Boc-1,4-diaminobutane: A related compound used as a protecting group for diamines.
Uniqueness
Tert-butyl 4-aminobutyl(methyl)carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and a methyl group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZQQISFIQZTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373349 | |
Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144222-23-1 | |
Record name | 1,1-Dimethylethyl N-(4-aminobutyl)-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144222-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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